molecular formula C33H24O10 B1639623 Kayaflavone

Kayaflavone

Cat. No.: B1639623
M. Wt: 580.5 g/mol
InChI Key: RROKRDUARFDCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kayaflavone is a natural product found in Taxus cuspidata, Afrocarpus gracilior, and other organisms with data available.

Scientific Research Applications

Cytotoxic Properties

Kayaflavone, a biflavone, has been studied for its cytotoxic properties. It was identified in the plant Selaginella moellendorffii, and its presence was associated with dose-dependent inhibition of the growth of human ovarian adenocarcinoma cells (Sun et al., 1997). Additionally, this compound was isolated from Ranunculus ternatus and evaluated for its chemical constituents, contributing to a broader understanding of its potential medicinal applications (Gao Wenyuan, 2008).

Anti-inflammatory and Antioxidant Effects

Theaflavins, a group of compounds to which this compound is related, have shown potential in reducing inflammation and bone resorption. A study demonstrated that theaflavins could inhibit alveolar bone loss and reduce inflammatory cell infiltration in experimental periodontitis in rats, suggesting a potential therapeutic role in periodontal disease (Wu et al., 2018).

Interaction with Biological Enzymes

This compound's interaction with biological enzymes has been studied, particularly its inhibitory potential against human α-amylase. This suggests its relevance in understanding the mechanisms of metabolic processes and potential applications in metabolic disorder treatments (Ogunwa & Ayenitaju, 2017).

Antiviral Properties

In recent studies, derivatives of amentoflavone, including this compound, have been evaluated for their potential as anti-COVID-19 agents. These studies underscore the significance of this compound and related compounds in the ongoing search for effective treatments against viral infections, particularly novel coronaviruses (Hossain et al., 2023).

Properties

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24O10/c1-39-19-7-4-16(5-8-19)26-14-23(37)32-24(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-25(20)40-2)27-13-22(36)31-21(35)11-18(34)12-29(31)42-27/h4-15,34-35,38H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROKRDUARFDCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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